![molecular formula C15H19NO2S B12569848 N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-methylbenzene-1-sulfonamide CAS No. 494220-73-4](/img/structure/B12569848.png)
N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C15H19NO2S. This compound is characterized by the presence of a cyclopentadienyl group attached to a propyl chain, which is further connected to a 4-methylbenzene sulfonamide group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-methylbenzene-1-sulfonamide typically involves the reaction of cyclopentadiene with a suitable propylating agent to form the cyclopentadienylpropyl intermediate. This intermediate is then reacted with 4-methylbenzene sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and bases like triethylamine or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Azides or alkylated sulfonamides.
Applications De Recherche Scientifique
N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The cyclopentadienyl group can participate in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-benzene-1-sulfonamide: Lacks the methyl group on the benzene ring.
N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-chlorobenzene-1-sulfonamide: Contains a chlorine atom instead of a methyl group on the benzene ring.
Uniqueness
N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-methylbenzene-1-sulfonamide is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of the cyclopentadienyl and sulfonamide groups also provides a distinctive set of properties that can be leveraged in various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
494220-73-4 |
|---|---|
Formule moléculaire |
C15H19NO2S |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
N-(3-cyclopenta-2,4-dien-1-ylpropyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H19NO2S/c1-13-8-10-15(11-9-13)19(17,18)16-12-4-7-14-5-2-3-6-14/h2-3,5-6,8-11,14,16H,4,7,12H2,1H3 |
Clé InChI |
IIXIYHRRQOYZRY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC2C=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


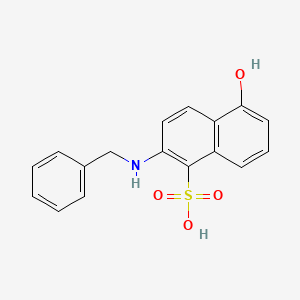
![1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12569786.png)
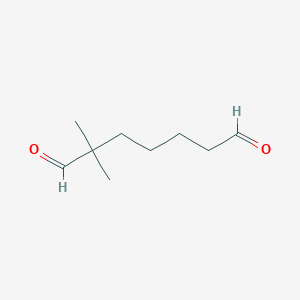
![2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide](/img/structure/B12569796.png)
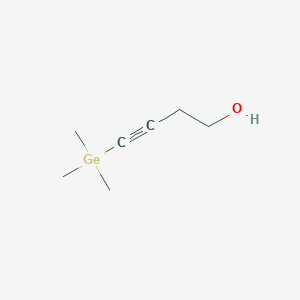
![5(4H)-Oxazolone, 2-(3-methoxyphenyl)-4-[(3-nitrophenyl)methylene]-](/img/structure/B12569826.png)
![4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B12569828.png)
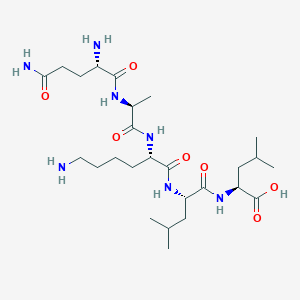
![2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12569856.png)
![N-Acetyl-S-[(pyridin-2-yl)methyl]-L-cysteine](/img/structure/B12569863.png)
![Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate](/img/structure/B12569868.png)
![1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B12569873.png)
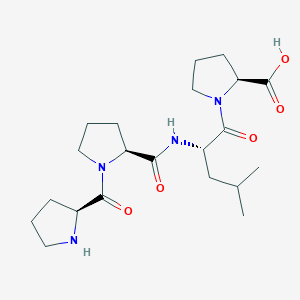
![N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide](/img/structure/B12569879.png)
